2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride
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Overview
Description
“2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride” is a chemical compound . It has been used in various studies and experiments, particularly in the field of chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N ) and 1,2,4-triazole derivatives have been described. These processes typically involve various chemical reactions and the use of specific reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR and NMR spectroscopy, and X-ray diffraction studies . These techniques provide detailed information about the molecular structure of the compounds .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, the substitution reaction of 2 with ethynyltrimethylsilane was carried out to afford ethyl-2,6-bis ((trimethylsilyl)ethynyl)isonicotinate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, IR spectra of isolated solids show absorption bands resulting from C-H stretching and from the skeletal vibrations of the aromatic rings .Scientific Research Applications
Anticancer Agents
Compounds containing a 1,2,4-triazole ring, such as “2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride”, have shown promising results as anticancer agents . In particular, they have demonstrated cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .
Antifungal Activity
1,2,4-Triazole derivatives have been used in the synthesis of compounds that exhibit antifungal activity . This makes them valuable in the development of new antifungal drugs.
Antimicrobial Activity
These compounds have also shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . This suggests potential applications in the treatment of tuberculosis.
Antiviral Activity
1,2,4-Triazole derivatives have demonstrated antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . This indicates their potential use in the development of antiviral drugs.
Treatment of Breast Cancer
Compounds like Letrozole and Anastrozole, which contain a 1,2,4-triazole ring, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women .
Organic Synthesis
1,2,4-Triazoles have found broad applications in organic synthesis . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Polymer Chemistry
1,2,4-Triazoles have also been used in polymer chemistry . Their high chemical stability and strong dipole moment make them useful in the creation of various polymers .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,4-triazoles are used due to their ability to form hydrogen bonds and their aromatic character . This makes them a key component in the creation of complex molecular structures .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Biochemical Pathways
Coordination polymers incorporating similar ligands have been synthesized and studied for their photoluminescence properties .
Result of Action
Similar compounds such as 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .
Safety and Hazards
Future Directions
Future research could focus on further exploring the properties and potential applications of “2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride” and similar compounds. This could include investigating their potential use in the treatment of various diseases, as well as studying their physical and chemical properties in more detail .
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6.ClH/c9-8(10)6-1-2-12-7(3-6)14-5-11-4-13-14;/h1-5H,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUWPBUNMCKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=N)N)N2C=NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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